molecular formula C16H16N2O B2800064 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole CAS No. 312748-38-2

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole

Cat. No. B2800064
CAS RN: 312748-38-2
M. Wt: 252.317
InChI Key: DDQKTTYHFWYIDN-UHFFFAOYSA-N
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Description

“1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole” is a chemical compound with the molecular formula C16H16N2O . It has a molecular weight of 252.311 Da . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole” includes a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings .


Physical And Chemical Properties Analysis

“1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole” is a solid compound . It has a molecular weight of 252.311 Da .

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives have demonstrated significant in vitro antimicrobial activities against various bacteria and fungi. For example, novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides showed superior activities compared to standard drugs in combating both Gram-positive and Gram-negative bacteria as well as plant-pathogenic fungi (Rajanarendar et al., 2008). Additionally, heterocyclic compounds bearing benzimidazole and pyrazoline motifs were synthesized and evaluated for antimicrobial activity, revealing significant effectiveness against tested microorganisms (Desai et al., 2017).

Antihypertensive Activity

The synthesis and biological evaluation of benzimidazole derivatives have shown potent antihypertensive effects. These compounds were evaluated using the tail cuff method and direct method measurement, demonstrating significant hypertensive activity (Sharma et al., 2010).

Anticancer Activity

Benzimidazole-based Zn(II) complexes were constructed and their biological activities against human cancer cell lines were estimated. One of the complexes showed higher cytotoxic properties in vitro, especially against SHSY5Y cells, suggesting potential anticancer applications (Zhao et al., 2015).

Antioxidant Properties

Certain benzimidazole derivatives were synthesized and their effects on rat liver microsomal NADPH-dependent lipid peroxidation levels were determined. The most active compound caused significant inhibition of lipid peroxidation, indicating antioxidant properties superior to those of butylated hydroxytoluene (BHT) (Kuş et al., 2004).

Material Science and Chemical Synthesis

In material science and chemical synthesis, benzimidazole derivatives play a crucial role due to their unique properties. For instance, the solid-state zwitterionic tautomerization of benzimidazole compounds has been explored for its significance in drug design and the understanding of molecular interactions (El Foujji et al., 2021).

Future Directions

The future directions for “1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole” could involve exploring its potential applications in various fields, such as pharmaceuticals, given the wide usage of benzimidazole derivatives in drug development .

properties

IUPAC Name

1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-7-3-6-10-15(12)19-11-16-17-13-8-4-5-9-14(13)18(16)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQKTTYHFWYIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322764
Record name 1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole

CAS RN

312748-38-2
Record name 1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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